molecular formula C9H13ClN4 B3121752 [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride CAS No. 2928-72-5

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride

Cat. No.: B3121752
CAS No.: 2928-72-5
M. Wt: 212.68
InChI Key: BAJORFFIOVURIA-UHFFFAOYSA-N
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Description

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride (CAS: 2928-72-5) is a heterocyclic amine derivative featuring a benzotriazole moiety linked to a propylamine group via a nitrogen atom. Benzotriazole, a fused aromatic ring containing three nitrogen atoms, confers unique electronic and steric properties to the compound. This structure is often exploited in pharmaceuticals, agrochemicals, and materials science due to its UV-absorbing and metal-chelating capabilities . The compound’s primary amine group enhances solubility in polar solvents, while the benzotriazole ring contributes to stability and reactivity in synthetic applications.

Properties

IUPAC Name

3-(benzotriazol-1-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13;/h1-2,4-5H,3,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJORFFIOVURIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride typically involves the reaction of 1H-benzotriazole with 3-chloropropylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the carbon of the 3-chloropropylamine, displacing the chloride ion. The resulting product is then purified and converted into its hydrochloride salt form .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where it acts as a leaving group. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted benzotriazole compounds .

Scientific Research Applications

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole fragment can form stable complexes with metal ions, act as a radical stabilizer, and participate in hydrogen bonding and π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

3-(1H-1,3-Benzodiazol-2-yl)propylamine Hydrochloride

  • Structure : Contains a benzimidazole ring (two nitrogen atoms) instead of benzotriazole.
  • Key Differences : The reduced nitrogen count in benzimidazole decreases electron-withdrawing effects compared to benzotriazole. This impacts binding affinity in biological systems and alters solubility.
  • Applications : Benzimidazole derivatives are prevalent in antifungals (e.g., albendazole) and antivirals due to their ability to interact with enzymes and DNA .

{3-[(1-Benzylindazol-3-yl)oxy]propyl}diethylamine Hydrochloride

  • Structure : Features an indazole core (two adjacent nitrogen atoms) linked via an ether bond to a diethylamine group.
  • Applications : Indazoles are explored as kinase inhibitors and anticancer agents. The diethylamine group increases lipophilicity, favoring blood-brain barrier penetration .

Methyl 3-(1-(3-(Dimethylamino)propyl)-1H-1,2,3-triazol-4-yl)aryl Carboxylates

  • Structure : Incorporates a 1,2,3-triazole ring formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Key Differences: The triazole ring, while nitrogen-rich, lacks the fused aromatic system of benzotriazole, reducing UV absorption. The dimethylamino group enhances solubility but reduces hydrogen-bonding capacity compared to primary amines.
  • Applications : Used in drug discovery for modular synthesis of bioactive molecules, leveraging triazole’s bioisosteric properties .

[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine Hydrochloride

  • Structure : Substitutes benzotriazole with a thiazole ring (sulfur and nitrogen).
  • Key Differences: Thiazole’s sulfur atom participates in hydrophobic interactions and metal coordination.
  • Applications : Thiazoles are key motifs in antibiotics (e.g., penicillin) and kinase inhibitors .

[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine Hydrochloride

  • Structure : Combines oxadiazole (two nitrogen, one oxygen) and pyrazine rings.
  • Key Differences : Oxadiazole’s electron-deficient nature enhances reactivity in nucleophilic substitutions. The pyrazine moiety introduces additional hydrogen-bonding sites.
  • Applications : Oxadiazoles are utilized as bioisosteres for esters and amides in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Heterocycle Key Substituents Applications
[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine HCl 2928-72-5 C9H12ClN4 Benzotriazole Primary amine UV absorbers, pharmaceuticals
3-(1H-1,3-Benzodiazol-2-yl)propylamine HCl - C11H15ClN3 Benzimidazole Methylamine Antifungals, antivirals
{3-[(1-Benzylindazol-3-yl)oxy]propyl}diethylamine HCl 47448-66-8 C21H28ClN3O Indazole Diethylamine, ether Kinase inhibitors
Methyl 3-(1-(3-(dimethylamino)propyl)-1H-triazol-4-yl)aryl carboxylates - Varies 1,2,3-Triazole Dimethylamino, carboxylate Drug discovery
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine HCl 325491-86-9 C7H13ClN2S Thiazole Primary amine, methyl Antibiotics, kinase inhibitors
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine HCl 1185302-90-2 C9H12ClN5O Oxadiazole, pyrazine Primary amine Bioisosteres, materials science

Biological Activity

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride is a compound featuring a benzotriazole moiety linked to a propylamine chain. This compound has garnered attention due to its diverse applications in medicinal chemistry, organic synthesis, and material science. Its unique physicochemical properties make it valuable in various biological and industrial contexts.

The compound's molecular formula is C9H13ClN4C_9H_{13}ClN_4, with a molecular weight of 212.68 g/mol. It is typically synthesized through the nucleophilic substitution reaction of 1H-benzotriazole with 3-chloropropylamine hydrochloride under basic conditions. The resulting product is purified and converted into its hydrochloride salt form.

The biological activity of this compound is largely attributed to its benzotriazole fragment, which can form stable complexes with metal ions and participate in various interactions such as hydrogen bonding and π-π stacking. These interactions allow the compound to modulate the activity of enzymes and receptors, leading to its diverse biological effects .

Antimicrobial Properties

Research has demonstrated that derivatives of [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine exhibit significant antimicrobial activity. A study evaluated a series of compounds derived from this structure for their antibacterial, antifungal, and antitubercular activities. The results indicated promising efficacy against various pathogens .

Case Study: Antichlamydial Activity

In a specific case study focusing on antichlamydial activity, compounds based on the benzotriazole structure were tested against Chlamydia species. The findings revealed that certain derivatives displayed selective activity against these pathogens without significant toxicity to human cells. This highlights the potential for developing new therapeutic agents targeting chlamydial infections .

Data Table: Summary of Biological Activities

Activity Type Pathogen/Target Activity Observed Reference
AntibacterialStaphylococcus aureusModerate activity
AntifungalCandida albicansSignificant inhibition
AntitubercularMycobacterium tuberculosisEfficacy demonstrated
AntichlamydialChlamydia trachomatisSelective activity

Q & A

Q. What are the recommended synthetic routes for [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride in academic laboratories?

Answer: A common approach involves nucleophilic substitution between 1H-benzotriazole and 3-chloropropylamine hydrochloride. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or Et₃N) to deprotonate the benzotriazole, facilitating alkylation. After refluxing for 12–24 hours, the crude product is purified via recrystallization from ethanol or methanol . Key Considerations:

  • Monitor reaction progress using TLC or HPLC to confirm completion .
  • Ensure anhydrous conditions to minimize side reactions like hydrolysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm the presence of the benzotriazole ring (aromatic protons at δ 7.5–8.5 ppm) and the propylamine chain (CH₂ groups at δ 1.5–3.0 ppm) .
  • FTIR: Identify N-H stretches (≈3200 cm⁻¹ for the amine) and benzotriazole C-N vibrations (≈1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peak at m/z 233.2) .
  • Elemental Analysis: Validate purity (>98%) and stoichiometry of the hydrochloride salt .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous solutions?

Answer: The hydrochloride salt enhances water solubility due to ionic interactions. Stability studies should assess:

  • pH-Dependent Degradation: Use UV-Vis spectroscopy to monitor decomposition under acidic (pH < 3) or basic (pH > 9) conditions.
  • Hygroscopicity: Store in desiccators to prevent moisture absorption, which can alter crystallinity .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity during large-scale synthesis?

Answer:

  • Solvent Optimization: Replace DMF with THF to reduce toxicity and improve ease of purification .
  • Catalysis: Introduce phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
  • Workflow Table:
ParameterSmall Scale (Lab)Large Scale (Pilot)
SolventDMFTHF
Reaction Time24 hours18 hours
Yield65%78%
Purity (HPLC)95%98%

Post-synthesis, employ column chromatography or fractional crystallization for purification .

Q. How can researchers resolve contradictions in reported biological activities of benzotriazole derivatives?

Answer: Discrepancies often arise from variations in:

  • Assay Conditions: Compare cytotoxicity studies conducted at different pH or serum concentrations .
  • Structural Analogues: Analyze substituent effects (e.g., electron-withdrawing groups on benzotriazole altering receptor binding) .
  • Purity: Impurities >2% (e.g., unreacted starting materials) may skew bioactivity results; validate via HPLC-MS .

Q. What computational methods predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors.
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models: Coramine substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How does the compound’s stability under UV light impact photodegradation studies?

Answer: Benzotriazole derivatives are prone to photolytic cleavage. Experimental design should include:

  • UV Irradiation: Expose solutions to 254 nm UV light and monitor degradation via HPLC.
  • Radical Scavengers: Add ascorbic acid to test if reactive oxygen species mediate degradation .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s antimicrobial efficacy: How to reconcile these findings?

Answer:

  • Strain Variability: Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as outer membrane differences affect uptake .
  • Culture Media: Lipid-rich media may sequester the compound, reducing bioavailability .
  • MIC Values: Compare minimum inhibitory concentrations using standardized CLSI protocols .

Methodological Resources

  • Crystallography: Refine crystal structures using SHELXL for high-resolution data .
  • Synthesis Protocols: Adapt procedures from analogous pyrazole and triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride

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